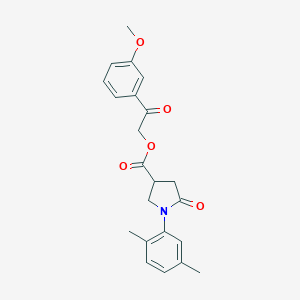
2-(3-Methoxyphenyl)-2-oxoethyl 1-(2,5-dimethylphenyl)-5-oxo-3-pyrrolidinecarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-Methoxyphenyl)-2-oxoethyl 1-(2,5-dimethylphenyl)-5-oxo-3-pyrrolidinecarboxylate, also known as MMDOC, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in research. The compound has been synthesized using various methods and has shown promising results in various scientific studies.
Wissenschaftliche Forschungsanwendungen
2-(3-Methoxyphenyl)-2-oxoethyl 1-(2,5-dimethylphenyl)-5-oxo-3-pyrrolidinecarboxylate has shown potential in various scientific studies, including its use as a NLRP3 inflammasome inhibitor. The NLRP3 inflammasome is a protein complex that plays a crucial role in the immune system. 2-(3-Methoxyphenyl)-2-oxoethyl 1-(2,5-dimethylphenyl)-5-oxo-3-pyrrolidinecarboxylate has been shown to inhibit the activation of the NLRP3 inflammasome, which could have implications in the treatment of inflammatory diseases. Additionally, 2-(3-Methoxyphenyl)-2-oxoethyl 1-(2,5-dimethylphenyl)-5-oxo-3-pyrrolidinecarboxylate has shown potential in the treatment of cancer, as it has been shown to induce apoptosis in cancer cells.
Wirkmechanismus
The mechanism of action of 2-(3-Methoxyphenyl)-2-oxoethyl 1-(2,5-dimethylphenyl)-5-oxo-3-pyrrolidinecarboxylate is not fully understood. However, studies have suggested that 2-(3-Methoxyphenyl)-2-oxoethyl 1-(2,5-dimethylphenyl)-5-oxo-3-pyrrolidinecarboxylate inhibits the activation of the NLRP3 inflammasome by blocking the ATPase activity of the NLRP3 protein.
Biochemical and Physiological Effects:
2-(3-Methoxyphenyl)-2-oxoethyl 1-(2,5-dimethylphenyl)-5-oxo-3-pyrrolidinecarboxylate has been shown to have various biochemical and physiological effects. In vitro studies have shown that 2-(3-Methoxyphenyl)-2-oxoethyl 1-(2,5-dimethylphenyl)-5-oxo-3-pyrrolidinecarboxylate inhibits the production of pro-inflammatory cytokines, including IL-1β and IL-18. Additionally, 2-(3-Methoxyphenyl)-2-oxoethyl 1-(2,5-dimethylphenyl)-5-oxo-3-pyrrolidinecarboxylate has been shown to induce apoptosis in cancer cells. In vivo studies have shown that 2-(3-Methoxyphenyl)-2-oxoethyl 1-(2,5-dimethylphenyl)-5-oxo-3-pyrrolidinecarboxylate can reduce inflammation in animal models of inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-(3-Methoxyphenyl)-2-oxoethyl 1-(2,5-dimethylphenyl)-5-oxo-3-pyrrolidinecarboxylate in lab experiments is its potential as a NLRP3 inflammasome inhibitor. Additionally, 2-(3-Methoxyphenyl)-2-oxoethyl 1-(2,5-dimethylphenyl)-5-oxo-3-pyrrolidinecarboxylate has shown potential in the treatment of cancer, making it a promising compound for cancer research. However, one limitation of using 2-(3-Methoxyphenyl)-2-oxoethyl 1-(2,5-dimethylphenyl)-5-oxo-3-pyrrolidinecarboxylate in lab experiments is its low yield, which can make it difficult to obtain large quantities of the compound.
Zukünftige Richtungen
There are several future directions for 2-(3-Methoxyphenyl)-2-oxoethyl 1-(2,5-dimethylphenyl)-5-oxo-3-pyrrolidinecarboxylate research. One potential direction is to investigate the potential of 2-(3-Methoxyphenyl)-2-oxoethyl 1-(2,5-dimethylphenyl)-5-oxo-3-pyrrolidinecarboxylate as a treatment for inflammatory diseases, such as rheumatoid arthritis and multiple sclerosis. Additionally, further research is needed to fully understand the mechanism of action of 2-(3-Methoxyphenyl)-2-oxoethyl 1-(2,5-dimethylphenyl)-5-oxo-3-pyrrolidinecarboxylate and its potential as a cancer treatment. Furthermore, studies are needed to optimize the synthesis method of 2-(3-Methoxyphenyl)-2-oxoethyl 1-(2,5-dimethylphenyl)-5-oxo-3-pyrrolidinecarboxylate to increase the yield of the compound. Overall, 2-(3-Methoxyphenyl)-2-oxoethyl 1-(2,5-dimethylphenyl)-5-oxo-3-pyrrolidinecarboxylate has shown promising results in scientific studies, and further research could lead to the development of new treatments for various diseases.
Synthesemethoden
2-(3-Methoxyphenyl)-2-oxoethyl 1-(2,5-dimethylphenyl)-5-oxo-3-pyrrolidinecarboxylate can be synthesized using different methods, including the reaction of 3-methoxyphenylacetic acid with 2,5-dimethylphenylacetic acid followed by the addition of pyrrolidine and carbonyldiimidazole. Another method involves the reaction of 3-methoxyphenylacetic acid with 2,5-dimethylphenylacetic acid followed by the addition of pyrrolidine and ethyl chloroformate. The yield of 2-(3-Methoxyphenyl)-2-oxoethyl 1-(2,5-dimethylphenyl)-5-oxo-3-pyrrolidinecarboxylate using these methods ranges from 30-70%.
Eigenschaften
Produktname |
2-(3-Methoxyphenyl)-2-oxoethyl 1-(2,5-dimethylphenyl)-5-oxo-3-pyrrolidinecarboxylate |
|---|---|
Molekularformel |
C22H23NO5 |
Molekulargewicht |
381.4 g/mol |
IUPAC-Name |
[2-(3-methoxyphenyl)-2-oxoethyl] 1-(2,5-dimethylphenyl)-5-oxopyrrolidine-3-carboxylate |
InChI |
InChI=1S/C22H23NO5/c1-14-7-8-15(2)19(9-14)23-12-17(11-21(23)25)22(26)28-13-20(24)16-5-4-6-18(10-16)27-3/h4-10,17H,11-13H2,1-3H3 |
InChI-Schlüssel |
HVZQLKGHNBWMJZ-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)C)N2CC(CC2=O)C(=O)OCC(=O)C3=CC(=CC=C3)OC |
Kanonische SMILES |
CC1=CC(=C(C=C1)C)N2CC(CC2=O)C(=O)OCC(=O)C3=CC(=CC=C3)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![1-[4-(2-Methoxyphenoxy)phenyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B271157.png)




![4-Chlorobenzyl 1-[4-(isopropoxycarbonyl)phenyl]-5-oxo-3-pyrrolidinecarboxylate](/img/structure/B271165.png)